molecular formula C15H15N3O3S B15042810 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide

Cat. No.: B15042810
M. Wt: 317.4 g/mol
InChI Key: IGVAWMVHQNCPLH-RQZCQDPDSA-N
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Description

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of a methoxyphenyl group, a pyridinylsulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-(pyridin-2-ylsulfanyl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide moiety to hydrazine derivatives.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy or hydroxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It may be used in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide
  • N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and hydroxy groups allows for versatile chemical modifications, while the pyridinylsulfanyl group enhances its ability to interact with biological targets.

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C15H15N3O3S/c1-21-13-8-11(5-6-12(13)19)9-17-18-14(20)10-22-15-4-2-3-7-16-15/h2-9,19H,10H2,1H3,(H,18,20)/b17-9+

InChI Key

IGVAWMVHQNCPLH-RQZCQDPDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=CC=CC=N2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=CC=CC=N2)O

solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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